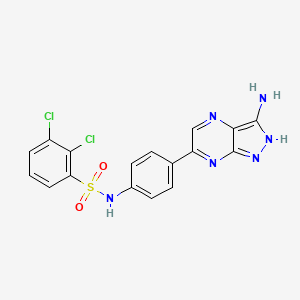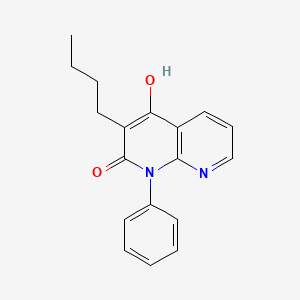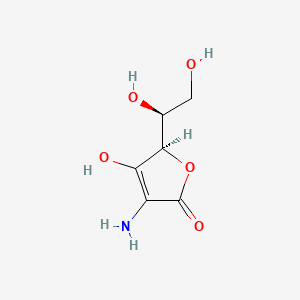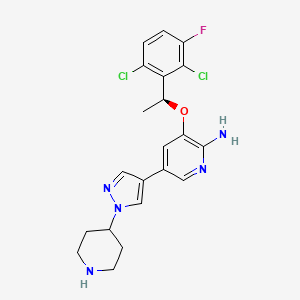
SGK1抑制剂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine threonine protein kinase of the AGC family. It regulates different enzymes, transcription factors, ion channels, transporters, and cell proliferation and apoptosis . SGK1 inhibitors are considered valuable for the treatment of various metabolic diseases .
Synthesis Analysis
Virtual screening methods, including pharmacophore models, Bayesian classifiers, and molecular docking, have been used to discover novel inhibitors of SGK1 from a database with 29,158 compounds . The screened compounds were subjected to ADME/T, PAINS, and drug-likeness analysis .Molecular Structure Analysis
The molecular dynamics simulation demonstrated that the identified hit15 could bind to the active site of SGK1 and form stable interactions with key residues, such as Tyr178, ILE179, and VAL112 . The binding free energy of the SGK1-hit15 was -48.90 kJ mol -1 .Chemical Reactions Analysis
While specific chemical reactions involving SGK1 inhibitors are not detailed in the search results, it’s known that SGK1 inhibitors prevent the phosphorylation of GSK3β in U2OS cells .Physical And Chemical Properties Analysis
The molecular weight of a specific SGK1 inhibitor is reported to be 435.3 g/mol . It has a molecular formula of C17H12Cl2N6O2S .科学研究应用
Treatment of Metabolic Diseases
Inhibition of SGK1 is considered as a valuable approach for the treatment of various metabolic diseases . This is because SGK1, as a serine threonine protein kinase of the AGC family, regulates different enzymes, transcription factors, ion channels, transporters, and cell proliferation and apoptosis .
Cancer Research
Aberrant expression of SGK1 has profound cellular consequences and is closely correlated with human cancer . SGK1 is considered a canonical factor affecting the expression and signal transduction of multiple genes involved in the genesis and development of many human cancers .
Diagnostic and Prognostic Biomarker
Abnormal expression of SGK1 has been found in tissue and may hopefully become a useful indicator of cancer progression . In addition, SGK1 acts as a prognostic factor for cancer patient survival .
Tumorigenesis
SGK1 plays essential roles and functions in tumorigenesis, cancer cell proliferation, apoptosis, invasion, metastasis, autophagy, metabolism, and therapy resistance and in the tumor microenvironment .
Drug Discovery
Virtual screening methods, including pharmacophore models, Bayesian classifiers, and molecular docking, were combined to discover novel inhibitors of SGK1 from the database with 29,158 compounds . This could lead to the development of new SGK1 inhibitors for various diseases treatment .
Molecular Dynamics Simulation
Molecular dynamics simulation demonstrated that certain compounds could bind to the active site of SGK1 and form stable interactions with key residues . This provides insights into the interaction mechanism of these compounds and SGK1 at simulated physiological conditions .
安全和危害
未来方向
Given the involvement of SGK1 in numerous pathologies and complications, it is of immense interest to understand the molecular basis of the SGK1 pathway to develop specific inhibitors to control the overexpression of this protein . Furthermore, the role of SGK1-mediated autophagy as a potential therapeutic target for cancer has been discussed .
属性
IUPAC Name |
N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,3-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O2S/c18-11-2-1-3-13(14(11)19)28(26,27)25-10-6-4-9(5-7-10)12-8-21-15-16(20)23-24-17(15)22-12/h1-8,25H,(H3,20,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNXCKHRKSGSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=NNC(=C4N=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SGK1 inhibitor | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)



![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
![(R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)




